molecular formula C28H44O B15144091 Lumisterol-d5

Lumisterol-d5

Cat. No.: B15144091
M. Wt: 401.7 g/mol
InChI Key: DNVPQKQSNYMLRS-HSNNVTMQSA-N
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Description

Lumisterol-d5 is a deuterated form of lumisterol, a compound derived from the photochemical transformation of 7-dehydrocholesterol. Lumisterol is one of the metabolites of vitamin D3 and is known for its role in various biological processes, including its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lumisterol-d5 can be synthesized through the photochemical isomerization of 7-dehydrocholesterol-d5. This process involves the exposure of 7-dehydrocholesterol-d5 to ultraviolet B (UVB) radiation, which induces the formation of this compound. The reaction conditions typically include controlled UVB exposure and subsequent purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-intensity UVB lamps and automated purification systems to ensure consistent and high-yield production. The scalability of this method allows for the efficient production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Lumisterol-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from the reactions of this compound include hydroxylumisterols and other derivatives with modified functional groups. These products have been studied for their potential biological activities and applications .

Mechanism of Action

The mechanism of action of lumisterol-d5 involves its interaction with various molecular targets and pathways. This compound and its hydroxylated derivatives have been shown to act as inverse agonists of retinoic acid receptor-related orphan receptors (RORs) and interact with the non-genomic pocket of the vitamin D receptor (VDR). These interactions lead to the modulation of gene expression and the activation of antioxidant responses, contributing to its biological effects .

Properties

Molecular Formula

C28H44O

Molecular Weight

401.7 g/mol

IUPAC Name

(3S,9R,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i13D2,17D2,22D

InChI Key

DNVPQKQSNYMLRS-HSNNVTMQSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@]2([C@@H]3CC[C@]4([C@H](C3=CC=C2C1([2H])[2H])CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C)([2H])[2H])O

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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